Copper(II) methanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

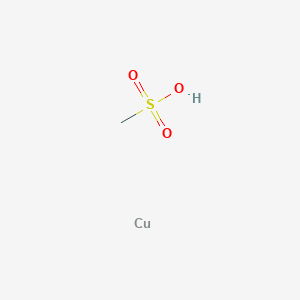

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O3S.Cu/c1-5(2,3)4;/h1H3,(H,2,3,4); | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNZYMSEOUVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.[Cu] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4CuO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-75-2 (Parent) | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054253622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

159.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54253-62-2 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54253-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054253622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Anticancer Research:various Copper Complexes Are Being Investigated As Potential Anticancer Agents Due to the Role of Copper in Biological Systems and the Ability of Copper Ions to Induce Cell Death in Cancer Cells.nih.govnih.govresearchgate.netwhile This is a Broad Area for Copper Compounds, the Specific Ligands Attached to the Copper Center Are Crucial for Activity. the Unique Coordination Chemistry Afforded by Methanesulfonate and Its Derivatives, As Seen in the Synthesis of Novel Scorpionate Complexes, Provides a Platform for Designing New Copper Based Therapeutic Agents.nih.govthe Exploration of Such Complexes is Part of a Wider Effort to Develop Metallodrugs That Can Overcome the Limitations of Existing Platinum Based Therapies.researchgate.net

Spectroscopic Investigations of Copper Ii Methanesulfonate

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) techniques, has been instrumental in characterizing the methanesulfonate (B1217627) ion's behavior in both ionic and complexed states. nih.govwikimedia.org A combined approach using these methods, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes. researchgate.netnih.gov Studies have investigated copper(II) methanesulfonate alongside other metal methanesulfonates to compare the effects of different metal ions and coordination environments on the vibrational spectra. nih.govroyalsocietypublishing.org

Infrared spectroscopy is a powerful tool for studying the vibrational modes of this compound. In the solid state, particularly in its hydrated form, Cu(H₂O)₄(CH₃SO₃)₂, the copper ion exists as a square planar [Cu(H₂O)₄]²⁺ cation. nih.gov The apical positions of this complex are occupied by oxygen atoms from the methanesulfonate anions, indicating a monodentate coordination. wikimedia.orgroyalsocietypublishing.org

The IR spectra of this compound are compared with purely ionic methanesulfonates (like caesium methanesulfonate) and methanesulfonic acid to understand the effects of coordination on the vibrational frequencies. wikimedia.orgroyalsocietypublishing.org The transition energies of vibrational modes associated with the methyl group (C–H stretches, deformations, and methyl rock) are found to be largely independent of whether the methanesulfonate anion is coordinated to the metal ion. nih.govresearchgate.netfigshare.com

The vibrational modes of the sulfonate (SO₃) group are particularly sensitive to the coordination environment. researchgate.net In this compound, where the anion is coordinated to the metal center, the symmetry of the methanesulfonate ion is lowered, leading to changes in the IR spectrum. nih.gov The key vibrational modes are assigned as follows:

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| νₐₛ(S-O) | 1238, 1136 | Asymmetric S-O stretching modes. The splitting of this mode is characteristic of a coordinated anion. nih.gov |

| νₛ(S-O) | 1045 | Symmetric S-O stretching mode. nih.gov |

| δₐₛ(SO₃) | 551 | Asymmetric SO₃ deformation (bend). nih.gov |

| δₛ(SO₃) | 530 | Symmetric SO₃ deformation (bend). nih.gov |

| Rock(SO₃) | 355 | Rocking mode of the SO₃ group. nih.gov |

| Librational modes (H₂O) | 400-900 | Arise from the coordinated water molecules in Cu(H₂O)₄(CH₃SO₃)₂. royalsocietypublishing.org |

This table presents data for Cu(H₂O)₄(CH₃SO₃)₂ based on IR and INS spectroscopy. nih.govroyalsocietypublishing.org

A clear distinction between an uncoordinated (ionic) and a coordinated methanesulfonate anion can be made using infrared spectroscopy. researchgate.netnih.gov This differentiation is primarily based on the behavior of the asymmetric S–O stretching mode (νₐₛ(S-O)). nih.govnih.gov

Ionic Methanesulfonate: In compounds where the methanesulfonate anion is purely ionic and not coordinated to the cation (e.g., caesium methanesulfonate), the asymmetric S-O stretch appears as a single band in the IR spectrum. wikimedia.orgnih.gov

Coordinated Methanesulfonate: When the methanesulfonate anion coordinates to a metal ion, as in this compound, the symmetry is reduced. This change in symmetry causes the degenerate asymmetric S–O stretching mode to split into multiple bands. nih.govresearchgate.netfigshare.com For Cu(H₂O)₄(CH₃SO₃)₂, this mode is observed to split into distinct peaks. wikimedia.orgroyalsocietypublishing.org This splitting serves as a reliable spectroscopic fingerprint for the presence of a covalent interaction between the methanesulfonate oxygen and the metal center. nih.gov

While this method effectively distinguishes between ionic and coordinated anions, further differentiation between various modes of coordination (e.g., unidentate vs. bidentate) based solely on the splitting pattern in IR spectra can be challenging without a larger dataset of structurally characterized compounds. nih.govresearchgate.net

The Raman spectra of complexed metal methanesulfonates like Cu(H₂O)₄(CH₃SO₃)₂ are typically dominated by the vibrational modes of the SO₃ group. nih.gov In contrast to the significant changes observed in IR spectra upon coordination, the SO₃ modes in the Raman spectra show very little variation between ionic and coordinated forms. researchgate.netroyalsocietypublishing.orgfigshare.com The symmetric S–O stretching mode, found at approximately 1050 cm⁻¹, shows only a small variation in the complexes studied. nih.gov The modes associated with the methyl group are also largely insensitive to the coordination environment. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| νₛ(S-O) | ~1050 | Symmetric S-O stretching mode. nih.gov |

| ν(C-S) | 779 | C-S stretching mode. nih.gov |

| δₛ(SO₃) | 530 | Symmetric SO₃ deformation (bend). nih.gov |

This table presents selected Raman active modes for Cu(H₂O)₄(CH₃SO₃)₂. nih.govresearchgate.net

Inelastic Neutron Scattering (INS) spectroscopy is particularly useful for observing all vibrational modes of the methanesulfonate ion, including those that are weak or forbidden in IR and Raman spectroscopy. wikimedia.orgresearchgate.net It is especially sensitive to the motions of hydrogen atoms, making it ideal for studying the methyl group modes and the librational modes of coordinated water molecules. royalsocietypublishing.org

INS studies on this compound confirm that the transition energies for methyl group motions (torsion, rock, and deformations) are remarkably constant and independent of the coordination mode of the anion. nih.govroyalsocietypublishing.org These modes are readily assigned by comparing the spectra of hydrated and deuterated samples, such as Cu(H₂O)₄(CH₃SO₃)₂ and Cu(D₂O)₄(CH₃SO₃)₂. royalsocietypublishing.org The librational modes of the coordinated water molecules are also easily identified as they are significantly shifted and weakened in the deuterated sample. royalsocietypublishing.org

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| Rock(CH₃) | 1000 | Rocking mode of the methyl group. nih.gov |

| Torsion(CH₃) | 274 | Torsional mode of the methyl group about the C-S bond. nih.gov |

| Librational modes (H₂O) | 400-900 | Arise from coordinated water molecules. royalsocietypublishing.org |

| Rock(SO₃) | 355 | Rocking mode of the SO₃ group. nih.gov |

This table presents selected modes for Cu(H₂O)₄(CH₃SO₃)₂ observed with INS. nih.govroyalsocietypublishing.org

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the d-orbital energy levels of the copper(II) ion and the nature of the ligand field. For Cu(II) complexes, the spectra are typically characterized by broad, weak absorption bands in the visible region, which are due to d-d electronic transitions. scribd.com

In an aqueous solution or in its hydrated crystalline form, Cu(H₂O)₄(CH₃SO₃)₂, the chromophore is essentially the [Cu(H₂O)₆]²⁺ or [Cu(H₂O)₄]²⁺ ion, which has a characteristic blue color. The d⁹ electronic configuration of the Cu(II) ion in an octahedral or distorted octahedral field results in a broad absorption band. scribd.com The position and intensity of this band are sensitive to the nature of the ligands surrounding the metal ion. nih.gov The approach of ligands causes a repulsion that splits the d-orbitals into different energy levels (e.g., t₂g and e₉ in an octahedral field). scribd.com

The UV-Vis spectrum of a copper(II) complex can be influenced by charge transfer transitions, which are typically more intense than d-d transitions and occur at higher energies (in the UV region). nih.gov These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). mdpi.com The coordination of the methanesulfonate anion can influence these transitions, providing insight into the covalent character of the Cu-O bond. nih.gov

Characterization of Ligand Field Transitions and Charge Transfer Phenomena

The electronic spectrum of this compound complexes provides valuable insights into the geometry and bonding of the copper(II) center. In a complex of this compound with pyrazine (B50134), a broad absorption band with a maximum at 14,000 cm⁻¹ is observed. cdnsciencepub.com This absorption is attributed to d-d transitions of the copper(II) ion in a distorted octahedral or square pyramidal environment. The position and shape of this band are sensitive to the nature of the ligands and the coordination geometry around the copper ion.

In addition to ligand field (d-d) transitions, charge transfer phenomena are also crucial in understanding the electronic structure of these complexes. Ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital, can also occur. For instance, in a thiacalix mdpi.comarene tetrasulfonate complex with copper(II), a characteristic absorption band at 312 nm was assigned to an LMCT transition based on theoretical calculations. mdpi.com While not specific to methanesulfonate, this illustrates the types of charge transfer bands that can be observed in copper(II) complexes. The energy of these transitions is dependent on the nature of both the ligand and the metal ion.

The electronic spectra of copper(II) complexes can be influenced by the solvent and the presence of other coordinating species. The study of these spectra under different conditions can provide information about the stability of the complex and the lability of the ligands.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands within Complexes

¹H and ¹³C NMR for Structural Elucidation of Coordinated Ligands

¹H and ¹³C NMR spectroscopy are instrumental in confirming the structure of the organic ligands that coordinate to the copper(II) center. By comparing the NMR spectra of the free ligand with that of the resulting complex (or its diamagnetic analogue, e.g., a zinc(II) complex), one can deduce the coordination sites of the ligand. Chemical shift changes upon coordination can indicate which atoms are directly involved in bonding to the copper ion.

For instance, in studies of copper(II) complexes with multidentate ligands containing pyrazolyl and methanesulfonate moieties, ¹H and ¹³C NMR are used to characterize the ligands and their precursors. researchgate.netacs.org While the paramagnetic nature of Cu(II) prevents direct observation of the complex's NMR, the synthesis of analogous diamagnetic complexes (e.g., with Zn(II)) allows for full NMR characterization, providing strong evidence for the coordination mode of the ligand. acs.org

In some specific cases of magnetically coupled dicopper(II) complexes, it is possible to observe hyperfine-shifted ¹H NMR signals. marquette.edu These signals, though broad, can provide valuable structural information about the immediate vicinity of the paramagnetic centers. However, for typical mononuclear this compound complexes, this technique is less applicable.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary and powerful technique for studying paramagnetic species like copper(II) ions. nih.gov It provides detailed information about the electronic structure, coordination environment, and magnetic interactions of the copper(II) center.

Probing the Electronic Environment and Magnetic Interactions of Copper(II) Centers

In a study of poly-bis(pyrazine)bis(methanesulfonato-O)copper(II), EPR data, in conjunction with magnetic susceptibility measurements, were used to probe the magnetic exchange interactions between copper(II) centers. cdnsciencepub.com The analysis of the temperature dependence of the magnetic moment yielded a g-value of 2.13 and an exchange coupling parameter (J) of -3.82 cm⁻¹, indicating weak antiferromagnetic coupling between the copper ions bridged by pyrazine ligands. cdnsciencepub.com

The hyperfine splitting pattern, arising from the interaction of the unpaired electron with the copper nucleus (⁶³Cu and ⁶⁵Cu, both with I = 3/2), can provide further details about the electronic structure. In some cases, superhyperfine coupling to ligand nuclei with a nuclear spin (e.g., ¹⁴N) can be observed, which directly confirms the coordination of these ligands to the copper(II) ion. nih.gov

| Complex | g∥ | g⊥ | A∥ (G) | J (cm⁻¹) | Reference |

| [Cu(Pf)₂(H₂O)₂]·3H₂O | 2.31 | 2.07 | 170 | - | nih.gov |

| Cu(pyz)₂(CH₃SO₃)₂ | - | - | - | -3.82 | cdnsciencepub.com |

| (L-aspartato)(1,10-phenanthroline)Cu(II) hydrate (B1144303) (Chain A) | - | - | - | -0.53 | nih.gov |

| (L-aspartato)(1,10-phenanthroline)Cu(II) hydrate (Chain B) | - | - | - | -0.99 | nih.gov |

Interactive Data Table

Note: The table above presents a selection of EPR and magnetic data for different copper(II) complexes to illustrate the range of values observed. "Pf" refers to pefloxacin, and "pyz" to pyrazine. The aspartato complex shows exchange parameters derived from line width analysis.

Coordination Chemistry of Copper Ii Methanesulfonate

Design and Synthesis of Ligands for Copper(II) Complexation

The development of novel ligands is central to advancing the coordination chemistry of copper(II). Researchers design and synthesize a wide array of organic molecules with specific donor atoms and steric profiles to control the geometry, stability, and reactivity of the copper(II) center.

Scorpionate ligands, a class of tripodal ligands, are renowned for their ability to form stable complexes with a variety of metal ions, including copper(II). These ligands, typically featuring three pyrazolyl rings attached to a central atom or group, bind to the metal in a pincer-like fashion, reminiscent of a scorpion's claws. nih.gov The synthesis of these ligands often involves the reaction of pyrazole (B372694) or its substituted derivatives with a suitable precursor, such as a borohydride (B1222165) salt or a haloalkane. studylib.net

A notable example is the water-soluble tris(pyrazolyl)methane sulfonate (Tpms) ligand. This ligand is synthesized by the addition of a sulfurtrioxide–trimethylamine complex to lithiated tris(pyrazolyl)methane. The resulting copper(II) complex, [Cu(κ-NN′O-Tpms)₂], features a slightly distorted N₄O₂ octahedral geometry where the ligands exhibit a κ-NN′O coordination mode. This demonstrates the versatility of scorpionate ligands, where functionalization not only influences solubility but also directly participates in the coordination to the metal center.

Key structural parameters for a representative copper(II) scorpionate complex are detailed below.

| Complex | Coordination Geometry | Ligand Coordination Mode | Selected Bond Distances (Å) | Selected Bond Angles (°) |

|---|---|---|---|---|

| [Cu(κ-NN′O-Tpms)₂] | Distorted N₄O₂ Octahedral | κ-NN′O | Cu–O: Long dimension due to Jahn-Teller distortion | N–Cu–N: 83.32(7)–86.28(7) |

The interaction of various scorpionate ligands with copper(II) salts, such as copper(II) chloride, has been studied to produce a new family of complexes with formulas like [Cu(Tp4Bo,5Me)₂] and [Cu(Tpa)₂]. nih.gov These syntheses are typically carried out in organic solvents at room temperature. nih.gov

Ligands containing both nitrogen and oxygen donor atoms (N,O-donors) are of significant interest in coordination chemistry. Thiopsuedoureas, for instance, can be designed to coordinate with copper(II) through an iminolate-O and an azomethine-N donor. tandfonline.comgdcchinturu.ac.in The synthesis of these ligands, such as benzyl-N′-(4-R-benzoyl)-N-(2,6-diisopropylphenyl)carbamimidothioates, allows for the creation of copper(II) complexes with a general formula of [Cu(L)₂]. tandfonline.com

In these complexes, the copper(II) center typically adopts a square-planar trans-N₂O₂ coordination environment, formed by two bidentate six-membered chelate rings. tandfonline.comgdcchinturu.ac.in The choice of substituents on the ligand framework can influence the solid-state packing of the complexes, leading to structures governed by intermolecular interactions like π–π stacking. tandfonline.com

Other N,O-donor ligands based on pyrazole moieties have also been developed. For example, 3-monosubstituted acetylacetone (B45752) ligands incorporating pyrazole groups can act as versatile coordinating agents with both a soft nitrogen donor site from the pyrazole and a hard oxygen donor site from the acetylacetone moiety. nih.gov New pyrazole derivatives have been synthesized to create bioactive Cu(II) complexes with O, S, and N donor atoms, where the bonding mode and metal-to-ligand ratio can be varied. nih.gov

A broad spectrum of ligands featuring nitrogen and/or phosphorus donor atoms has been designed for complexation with copper(II). The electronic properties of these ligands can be finely tuned; for instance, in P,N-heterocyclic phosphine (B1218219) ligands, the π-acceptor character of phosphorus can be enhanced by the presence of nitrogen, while the σ-donating ability of nitrogen can be manipulated by its hybridization state. nih.gov The synthesis of these ligands often requires inert conditions to prevent the oxidation of the phosphine group. nih.gov

Nitrogen-donor ligands are particularly prevalent in copper(II) coordination chemistry. Bidentate N,S-donor anionic ligands derived from pyrazole, indazole, and imidazole (B134444) have been synthesized and used to prepare Cu(II) complexes with the general formula [Cu(N^S)₂]. researchgate.net These complexes can exhibit geometries ranging from trans-square planar to distorted tetrahedral. researchgate.net

1,10-Phenanthroline (B135089) and its derivatives are classic examples of N,N-donor ligands that form stable complexes with copper(II). These ligands are known to chelate the metal, and the resulting complexes have been extensively studied for various applications. The coordination sphere can be completed by other ligands, leading to mixed-ligand complexes.

The table below summarizes various types of ligands used in copper(II) complexation.

| Ligand Class | Donor Atoms | Example Ligand | Typical Cu(II) Geometry |

|---|---|---|---|

| Scorpionate | N, N, N or N, N, O | Tris(pyrazolyl)methane sulfonate (Tpms) | Octahedral |

| Thiopseudourea | N, O | Benzyl-N′-(benzoyl)-N-(diisopropylphenyl)carbamimidothioate | Square-planar |

| Phosphine | P, N | (Pyridine-2-ylmethyl)phosphine | Variable |

| Phenanthroline | N, N | 1,10-Phenanthroline | Square-pyramidal, Octahedral |

| Pyrazolyl-derived | N, S | [PhNCSIndz]⁻ | Square-planar, Tetrahedral |

Investigation of Diverse Coordination Modes of the Methanesulfonate (B1217627) Anion

The methanesulfonate anion (CH₃SO₃⁻), often considered a weakly coordinating anion, can exhibit different behaviors in the presence of a copper(II) center. Its role is highly dependent on the nature of the other ligands present in the coordination sphere and the reaction conditions. It can either remain as a non-coordinating counter-ion or directly bind to the copper(II) ion.

In many copper(II) complexes, the coordination sphere of the metal ion is saturated by strongly binding multidentate ligands. In such cases, the methanesulfonate anion does not directly coordinate to the copper center but exists as a free anion in the crystal lattice, balancing the positive charge of the [Cu(L)]²⁺ cation. This arrangement is known as ionic association. For example, in complexes where copper(II) is coordinated by four nitrogen atoms from bulky amine ligands, the sulfonate groups of similar arenedisulfonate anions are sterically hindered from coordinating, and instead, water molecules occupy the axial positions of the copper ion. researchgate.net This principle applies to methanesulfonate, which will remain as a counter-ion when the primary coordination sites on the copper(II) are occupied by more competitive ligands.

When coordination sites are available on the copper(II) ion, the methanesulfonate anion can act as a ligand. It typically coordinates in a monodentate fashion through one of its oxygen atoms. This behavior is observed in various sulfonate-containing copper(II) complexes. For instance, structural characterization of copper(II) arenedisulfonate complexes has shown that the sulfonate (SO₃⁻) group can coordinate monodentately to the axial position of a Cu²⁺ ion that is equatorially coordinated by four nitrogen atoms. researchgate.net In some structures, this monodentate coordination is reinforced by intramolecular hydrogen bonds between the sulfonate oxygens and amine hydrogens of the co-ligands. researchgate.net Similarly, the methanesulfonate anion is known to bind to a Cu(II) center through a single oxygen atom. The coordination of sulfonate groups can lead to the formation of one-dimensional coordination polymers where the sulfonate group links neighboring metal centers. researchgate.net

Bidentate Coordination

While specific studies focusing exclusively on bidentate coordination in copper(II) methanesulfonate complexes are limited, the principles of bidentate ligand interaction with copper(II) centers are well-established. Bidentate ligands, which possess two donor atoms, can chelate to the copper(II) ion, forming stable ring structures. Common donor atoms in such ligands include nitrogen and oxygen.

In the context of copper(II) complexes, bidentate ligands like diamines (e.g., ethylenediamine), amino acids, and 1,10-phenanthroline readily form stable four- or five-coordinate complexes. The methanesulfonate anion in such complexes would likely act as a counter-ion, balancing the charge of the cationic [Cu(bidentate)₂]²⁺ core, or it could potentially coordinate in an axial position of a square pyramidal or octahedral geometry. The relatively weak coordinating ability of the methanesulfonate ion makes it susceptible to displacement by solvent molecules or other stronger donor ligands.

For instance, in related copper(II) carboxylate systems, bidentate N,N-donor ligands lead to the formation of mononuclear or dinuclear structures where the carboxylate group might bridge two copper centers or act as a monodentate ligand. A similar behavior could be anticipated for this compound, where the specific stereochemistry would be influenced by the steric and electronic properties of the bidentate ligand.

Pentadentate Coordination

Pentadentate ligands, which can provide five donor atoms to a metal center, are capable of forming highly stable, often mononuclear, copper(II) complexes. These ligands can create a variety of coordination geometries around the copper(II) ion, including square pyramidal and trigonal bipyramidal.

Due to the strong chelate effect of pentadentate ligands, the methanesulfonate anion in such complexes is highly likely to be non-coordinating, residing in the crystal lattice as a counter-ion. The coordination sphere of the copper(II) ion would be saturated by the five donor atoms of the encapsulating ligand.

Research on copper(II) complexes with pentadentate Schiff base ligands, for example, has shown the formation of stable mononuclear species. While these studies often employ other counter-ions like perchlorate (B79767) or chloride, the structural motifs are informative. The geometry of the resulting complex is primarily determined by the ligand's topology. Should the pentadentate ligand have a vacant coordination site, the methanesulfonate ion could potentially coordinate, though this is less probable given its weak donor strength compared to the ligand's donor atoms.

N,N,O-Chelating Interactions

Complexes of copper(II) featuring N,N,O-tridentate chelating ligands have been synthesized and characterized, often resulting in the formation of dinuclear structures. nih.gov In these complexes, the ligand typically wraps around the copper(II) center, with the remaining coordination sites being occupied by bridging atoms or other ligands.

In a hypothetical this compound complex with an N,N,O-chelating ligand, the methanesulfonate group could act as a counter-ion or participate in the coordination sphere, potentially as a monodentate or bridging ligand, depending on the steric availability around the copper center. For example, in dinuclear copper(II) complexes with N,N,O-chelating salphen-like ligands, a dimeric structure can be formed where a carbonyl oxygen from a neighboring unit completes the coordination sphere of the copper(II) ion. nih.gov In such a scenario with this compound, the methanesulfonate ion would likely be displaced from the primary coordination sphere.

Impact of Solvent Systems on Coordination Environment and Reactivity

The solvent plays a critical role in determining the coordination environment of copper(II) ions. Coordinating solvents can directly bind to the metal center, influencing the structure of the resulting complex and its reactivity. mdpi.com The weakly coordinating nature of the methanesulfonate anion makes this compound particularly susceptible to solvent effects.

In solutions containing coordinating solvents such as water, methanol (B129727), acetonitrile, or dimethylformamide (DMF), it is expected that solvent molecules will compete with the methanesulfonate anion for coordination sites on the copper(II) ion. Studies on solvated copper(II) ions with other weakly coordinating anions like trifluoromethanesulfonate (B1224126) have shown that the coordination number and geometry can vary significantly with the solvent. nih.gov

For instance, in aqueous solutions, the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, is the predominant species, with the methanesulfonate anions residing in the outer coordination sphere. In less coordinating solvents, or at higher concentrations, direct coordination of the methanesulfonate anion is more likely. The nature of the solvent can also influence the formation of polynuclear species, with some solvents promoting the formation of bridged structures.

The choice of solvent can thus be a powerful tool to direct the synthesis towards specific structural outcomes in the coordination chemistry of this compound.

Formation and Characterization of Dinuclear and Polynuclear this compound Complexes

The formation of dinuclear and polynuclear copper(II) complexes is a prominent feature of its coordination chemistry, often facilitated by bridging ligands. While specific examples with methanesulfonate as the primary bridging ligand are not extensively reported, the principles can be inferred from related systems with other sulfonate or carboxylate bridges.

Dinuclear copper(II) complexes can be formed through the bridging action of ligands or, in some cases, by the counter-anions themselves. For instance, dinuclear copper(II) complexes with bridging adeninate and toluenesulfonate (B8598656) ligands have been synthesized and structurally characterized. nih.gov In such a complex, the sulfonate group coordinates to the axial position of a distorted square pyramidal copper(II) center. nih.gov It is plausible that the methanesulfonate anion could play a similar role in forming dinuclear or polynuclear structures, particularly in the absence of strongly coordinating bridging ligands.

Polynuclear copper(II) complexes, including coordination polymers, can arise when ligands with multiple donor sites bridge between copper centers. The methanesulfonate anion, with its potential to act as a bridging ligand through two of its oxygen atoms, could facilitate the formation of one-, two-, or three-dimensional networks. The specific dimensionality and topology of such polymers would depend on the coordination preferences of the copper(II) ion and the steric constraints imposed by other co-ligands.

The magnetic properties of dinuclear and polynuclear copper(II) complexes are of significant interest as they provide insight into the nature and strength of the magnetic exchange interactions between the paramagnetic Cu(II) centers (d⁹, S=1/2). These interactions are mediated by the bridging ligands.

In dinuclear copper(II) complexes, the magnetic coupling can be either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins), leading to a singlet (S=0) and a triplet (S=1) state. The energy separation between these states is given by the exchange coupling constant, -2J. The sign and magnitude of J depend on the geometry of the bridging unit, including the Cu-bridge-Cu angle and the nature of the bridging atoms.

For instance, in a dinuclear copper(II) complex with bridging adeninate and axially coordinated toluenesulfonate, antiferromagnetic behavior was observed with an estimated exchange constant of -2J = 65 cm⁻¹. nih.gov The magnetic susceptibility of such systems typically shows a maximum at a certain temperature, which is characteristic of antiferromagnetic coupling.

In polynuclear copper(II) systems, the magnetic behavior can be more complex, depending on the arrangement of the copper centers and the pathways for magnetic exchange. For linear trinuclear copper(II) complexes with bridging sulfonate-functionalized ligands, dominant intramolecular antiferromagnetic interactions have been observed. mdpi.com

The following table summarizes the magnetic properties of some representative multinuclear copper(II) complexes, illustrating the range of magnetic behaviors observed.

| Complex | Bridging Ligand(s) | J (cm⁻¹) | Magnetic Behavior |

| [Cu₂(μ-ade)(tolSO₃)(phen)]₂·2H₂O | Adeninate | -32.5 | Antiferromagnetic |

| Trinuclear Cu(II) with bridging sulfonate-functionalized 1,2,4-triazole | N1,N2-triazole, sulfonate | -45 | Antiferromagnetic |

| Dinuclear Macrocyclic Cu(II) Complex K1 | Phenoxo | Strong | Antiferromagnetic |

| Dinuclear Macrocyclic Cu(II) Complex K2 | Phenoxo | Strong | Antiferromagnetic |

This table presents data from related copper(II) complexes to illustrate the principles of magnetic interactions, due to the limited specific data on this compound complexes.

Catalytic Applications of Copper Ii Methanesulfonate in Chemical Transformations

Applications in Organic Synthesis

Copper(II) compounds are extensively utilized as catalysts in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the broader class of copper(II) salts has seen wide application, the specific use of copper(II) methanesulfonate (B1217627) is a subject of more focused research.

Copper(II) complexes are well-documented catalysts for various oxidation reactions. The catalytic cycle in these reactions typically involves the activation of an oxidant by the copper(II) center.

The oxidation of alkanes, such as cyclohexane (B81311) and cyclooctane (B165968), to produce alcohols and ketones is a significant industrial process. While various copper(II) complexes have been investigated for this transformation using peroxides as oxidants, specific detailed research on the catalytic performance of copper(II) methanesulfonate is not extensively reported in the available scientific literature. General studies on copper-catalyzed alkane oxidation suggest a mechanism involving the generation of radical intermediates.

Table 1: Peroxidative Oxidation of Alkanes with Copper(II) Catalysts

| Alkane | Catalyst System | Oxidant | Major Products | Reference |

| Cyclohexane | Various Cu(II) complexes | H₂O₂ | Cyclohexanol (B46403), Cyclohexanone | mdpi.comresearchgate.netrsc.org |

| Cyclooctane | Generic Cu(II) systems | Peroxides | Cyclooctanol, Cyclooctanone | General Literature |

Note: Data for specific catalytic performance of this compound is not available in the cited literature.

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Copper(II) catalysts, often in the presence of a co-catalyst or specific ligands, are known to facilitate this reaction under mild conditions. organic-chemistry.orgnih.govnih.govcore.ac.uknih.govelsevierpure.com However, specific studies detailing the catalytic activity and substrate scope for this compound in the oxidation of various alcohols are not prominently featured in the reviewed literature. The general mechanism involves the formation of a copper(II)-alkoxide intermediate, followed by a hydrogen abstraction or a β-hydride elimination step.

Table 2: Copper(II)-Catalyzed Oxidation of Alcohols

| Alcohol Substrate | Catalyst System | Oxidant | Product | Reference |

| Primary Alcohols | General Cu(II) systems | O₂, Peroxides | Aldehydes | organic-chemistry.orgnih.govelsevierpure.com |

| Secondary Alcohols | General Cu(II) systems | O₂, Peroxides | Ketones | nih.govcore.ac.uk |

Note: Detailed research findings specifying this compound as the catalyst are limited in the available scientific literature.

Copper-catalyzed coupling reactions are pivotal in the formation of C-C, C-N, C-O, and C-S bonds. Seminal reactions like the Ullmann condensation and the Chan-Lam coupling often employ copper catalysts. researchgate.netacs.orgnih.govmdpi.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comrsc.orgmdpi.comresearchgate.net While various copper salts and complexes have been optimized for these transformations, specific and detailed investigations into the efficacy and scope of this compound as a catalyst for a broad range of coupling reactions are not widely documented. The general principle involves the formation of an organocopper intermediate, which then reacts with a second substrate.

The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to aromatic rings, traditionally catalyzed by strong Lewis acids like aluminum chloride. masterorganicchemistry.comwikipedia.orgmt.comlibretexts.orgresearchgate.netyoutube.com Copper(II) salts can also function as Lewis acid catalysts in certain organic reactions. acs.orgresearchgate.net However, there is a notable lack of specific research in the scientific literature describing the use of this compound as a catalyst for Friedel-Crafts alkylation reactions. Therefore, its applicability and effectiveness in this specific context remain to be established.

Other Acid-Catalyzed Organic Transformations (e.g., Mannich, Biginelli, Esterification, Tetrahydropyranylation)

This compound serves as a versatile catalyst in several acid-catalyzed organic transformations beyond those previously detailed. Its utility has been demonstrated in reactions such as esterification, and its potential can be inferred for other significant multicomponent reactions like the Mannich and Biginelli reactions, as well as in the protection of alcohols via tetrahydropyranylation.

The Mannich reaction , a three-component condensation involving an aldehyde, an amine, and a compound with an acidic proton (like a ketone), typically proceeds under acidic conditions to form an iminium ion intermediate. chem-station.comwikipedia.org This electrophile is then attacked by the enol form of the carbonyl compound to yield a β-amino-carbonyl product, known as a Mannich base. wikipedia.org While various transition metal salts are known to catalyze this reaction, specific studies detailing the use of this compound are not extensively documented in the available literature. However, the established Lewis acidity of Cu(II) ions suggests its potential to facilitate the formation of the crucial iminium ion, a key step in the catalytic cycle. wikipedia.orgorganic-chemistry.org

Similarly, the Biginelli reaction , another vital one-pot, three-component synthesis, produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. nih.govunito.it This reaction is catalyzed by either Brønsted or Lewis acids. unito.it The mechanism is believed to involve the formation of an acyl imine intermediate, which is stabilized by the acid catalyst before undergoing cyclization and dehydration. nih.gov Numerous catalysts, including copper salts like copper(II) triflate (Cu(OTf)₂) and copper nanoparticles, have been successfully employed to promote this reaction, often providing good yields under mild conditions. researchgate.netscienceopen.commdpi.com Although direct catalytic data for this compound is sparse, its role as a Lewis acid makes it a plausible candidate for this transformation.

The application of this compound in esterification is well-established. It has been shown to be a highly effective and reusable catalyst for the esterification of aliphatic carboxylic acids with alcohols. tandfonline.com In a comparative study, this compound [Cu(CH₃SO₃)₂] demonstrated superior catalytic activity for the esterification of lauric acid with n-butanol, achieving yields greater than 91%, surpassing other common Lewis acids like tin tetrachloride and various iron and copper salts under similar conditions. tandfonline.com The efficiency of the catalyst is influenced by reaction parameters such as the molar ratio of reactants and the removal of water, which is a byproduct of the reaction. tandfonline.com

| Catalyst (1.0 mol%) | Yield (%) |

|---|---|

| Cu(CH₃SO₃)₂ | >91 |

| Ce(SO₄)₂ | >91 |

| SnCl₄ | <91 |

| FeCl₃ | < active |

| CuSO₄ | < active |

| Cu(OAc)₂ | Inhibits reaction (<22) |

Tetrahydropyranylation is a common method for protecting hydroxyl groups in alcohols and phenols using 3,4-dihydropyran (DHP) under acidic conditions. organic-chemistry.org The reaction involves the formation of a tetrahydropyranyl (THP) ether, which is stable under various conditions but can be easily removed when needed. organic-chemistry.org While a wide array of Lewis and Brønsted acids have been used to catalyze this reaction, a study comparing sixteen different metal methanesulfonates for the tetrahydropyranylation of alcohols and phenols found that ferrous (iron(II)) methanesulfonate was the most effective and recyclable catalyst under solvent-free conditions. researchgate.net This study highlights the general catalytic potential of metal methanesulfonates in this transformation, although specific performance data for the copper(II) salt was not detailed. researchgate.net

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways through which this compound facilitates chemical reactions is crucial for optimizing its catalytic performance and expanding its applications. Key areas of investigation include its function as a Lewis acid, the potential involvement of free radical intermediates, and its role in inducing stereoselectivity in chiral synthesis.

Role as a Lewis Acid Catalyst

This compound primarily functions as a Lewis acid catalyst. In this role, the copper(II) center acts as an electron pair acceptor, coordinating to lone-pair-bearing atoms (such as oxygen or nitrogen) in the substrate molecules. wikipedia.org This coordination increases the electrophilicity of the substrate, thereby activating it towards nucleophilic attack. wikipedia.org

In the this compound-catalyzed esterification of carboxylic acids, the Cu²⁺ ion is believed to coordinate to the carbonyl oxygen of the carboxylic acid. tandfonline.com This interaction polarizes the C=O bond, making the carbonyl carbon more susceptible to attack by the alcohol nucleophile. The high catalytic activity of this compound in this reaction is attributed to the Lewis acidic nature of the copper(II) ion, though the precise role of the methanesulfonate anion is not fully understood. tandfonline.com The general mechanism for Lewis acid-catalyzed reactions often involves the formation of a catalyst-substrate complex that lowers the activation energy of the rate-determining step. wikipedia.org For many copper(II)-catalyzed reactions, particularly those involving chiral ligands, the formation of a defined intermediate complex, often with a twisted square planar geometry, is proposed to be essential for stereocontrol. wikipedia.org

Recent research has also explored engineering electron-deficient copper Lewis acid sites within metal-organic frameworks for the synthesis of methanesulfonate itself, highlighting the fundamental role of copper's Lewis acidity in activating substrates for C-S bond formation. researchgate.net

Elucidation of Asymmetric Induction Mechanisms in Chiral Catalysis

Copper(II) ions are widely used in asymmetric catalysis, where they are complexed with chiral ligands to create a stereochemically defined environment around the metal center. kyoto-u.ac.jpresearchgate.net This chiral catalyst complex then interacts with the substrate(s) in a way that favors the formation of one enantiomer of the product over the other.

The mechanism of asymmetric induction typically involves the formation of a ternary complex between the chiral copper catalyst and the substrate. The specific geometry of this complex, dictated by the structure of the chiral ligand, blocks one face of the substrate from attack by the nucleophile, leading to a highly enantioselective transformation. wikipedia.orgmdpi.com For instance, in asymmetric Henry reactions catalyzed by a chiral complex of Cu(II) acetate, it is proposed that the chiral ligand enforces a specific coordination geometry where the nucleophile preferentially attacks one face of the aldehyde. mdpi.com

In asymmetric conjugate addition reactions, the synergistic action of a chiral copper catalyst and a Lewis acid can provide excellent enantioselectivity. nih.gov Mechanistic studies suggest that the chiral copper catalyst forms an intermediate with the substrate, and the specific stereochemical outcome is determined by the precise coordination within this complex. nih.govrsc.org While these mechanistic principles are established for various copper(II) salts, they are directly applicable to this compound. By combining this compound with an appropriate chiral ligand, a chiral Lewis acid catalyst can be formed, capable of inducing high levels of enantioselectivity through the formation of diastereomeric transition states.

Green Chemistry Considerations in Catalytic Processes

The application of this compound in catalysis aligns with several principles of green chemistry. As a catalyst derived from a relatively abundant and low-cost metal, it presents an attractive alternative to catalysts based on precious metals. cmu.edu Furthermore, its effectiveness in promoting reactions, such as esterification, can lead to more atom-economical processes with reduced waste generation. tandfonline.com A key aspect of its "green" profile is its potential for use in environmentally benign solvent systems, particularly water.

Catalysis in Aqueous Reaction Media

Performing organic synthesis in water is a primary goal of green chemistry, as it eliminates the need for volatile, flammable, and often toxic organic solvents. researchgate.netmdpi.com Copper-based catalysts have shown significant promise for facilitating a range of chemical transformations in aqueous media. rsc.orgresearchgate.netmdpi.com

Research has demonstrated that various Cu(II)-catalyzed reactions, such as N-arylation, can be performed effectively 'in-water' at room temperature. rsc.org In some cases, the use of water is not just a green alternative but is essential for the reaction's success. For example, a water-insoluble chiral copper(II) complex was found to efficiently catalyze asymmetric silyl conjugate additions of lipophilic substrates exclusively in water; the reaction did not proceed well in organic solvents. organic-chemistry.orgnih.gov It is proposed that water plays a crucial role in stabilizing the transition states and accelerating subsequent steps like protonation, leading to high yields and enantioselectivities. organic-chemistry.orgnih.gov

The solubility of this compound in water makes it a suitable candidate for developing aqueous catalytic systems. tandfonline.com Its ability to function as a Lewis acid in an aqueous environment could enable a variety of important organic reactions to be conducted under greener conditions. The development of such systems would contribute to more sustainable chemical manufacturing processes by reducing reliance on hazardous organic solvents and simplifying product isolation. mdpi.com

Electrochemical Processes and Deposition Technologies Involving Copper Ii Methanesulfonate

Copper Electroplating from Methanesulfonate (B1217627) Electrolytes

Copper(II) methanesulfonate serves as a key component in electrolytes for copper electroplating, a process central to various high-technology applications. The methanesulfonate-based system offers distinct advantages over traditional sulfate-based electrolytes, particularly in achieving high-quality copper deposits for advanced electronic packaging.

This compound is utilized in electrolytes due to its high solubility, which allows for a higher copper ion concentration compared to copper sulfate (B86663). This property, combined with the high electrical conductivity of methanesulfonate solutions, enables electroplating at higher current densities. dnu.dp.uaresearchgate.netresearchgate.netresearchgate.net An electrolyte with a composition of 0.6 M this compound and 0.6 M Methanesulfonic acid has been shown to provide a high copper ion concentration and high electrical conductivity. dnu.dp.uaresearchgate.net

These characteristics are advantageous for several reasons:

High-Quality Deposits: Electrolytes based on copper methanesulfonate can produce smooth, fine-grained copper deposits that are well-adhered to the substrate. dnu.dp.ua

Reduced Overpotential: The deposition overpotential in the methanesulfonate system is relatively low, contributing to the stability of the plating solution. google.com

Operational Range: In stirred methanesulfonate electrolytes, high-quality deposits can be obtained over a current density range of 1 to 7 A/dm². dnu.dp.ua For quiescent (unstirred) electrolytes, the optimal current density is below 3 A/dm². dnu.dp.ua

Environmental and Safety Profile: Methanesulfonic acid is biodegradable and considered safer to handle than some traditional acids used in electroplating. researchgate.netgoogle.com It is also less prone to producing toxic exhaust gases during the electroplating process. google.com

The properties of the deposited copper, such as internal stress and microhardness, can be influenced by process parameters like electrolyte agitation. Stirring the electrolyte can help reduce internal stress in the copper coatings, which is a crucial factor for obtaining thick layers of copper. dnu.dp.ua

Through-Silicon Via (TSV) technology is a critical method for creating vertical electrical interconnects in 3D integrated circuits and microelectromechanical systems (MEMS). acmr.comqnityelectronics.com Copper is the preferred material for filling these vias due to its excellent electrical and thermal properties. researchgate.net this compound electrolytes are particularly well-suited for TSV filling, offering a path to achieve the fast, void-free, "bottom-up" copper deposition required for these high-aspect-ratio features. qnityelectronics.comresearchgate.netmacdermidalpha.com

The methanesulfonic acid (MSA) system is considered a potential approach for the high-speed plating of TSVs with larger and deeper dimensions than those in damascene processes. researchgate.netresearchgate.net This is largely due to the higher solubility of copper ions in MSA compared to sulfuric acid, which facilitates high current density operations. researchgate.netresearchgate.netresearchgate.net The process often involves a combination of additives, such as suppressors (e.g., polyethylene glycol (PEG), poloxamine) and accelerators, to control the deposition behavior and ensure defect-free filling. researchgate.netgoogle.comresearchgate.netsemanticscholar.org For instance, a plating system using an acidic cupric methanesulfonate electrolyte with a single component poloxamine suppressor has been developed to simplify the process. researchgate.netsemanticscholar.org

A typical acidic copper methanesulfonate electroplating solution for TSV applications might contain the following components:

| Component | Concentration/Value |

| Cu²⁺ (from this compound) | 110 g/L |

| Cl⁻ | 50 ppm |

| Methanesulfonic acid | 15 g/L |

| pH | 0–4 |

Table based on data from a patent for an electroplating method in a copper interconnect methanesulfonate solution. google.com

This formulation, combined with specific additives and a constant working current, is designed to accelerate the copper deposition rate inside the via while suppressing deposition on the surface, leading to efficient and defect-free filling. google.com

Electroless plating is an autocatalytic chemical process that deposits a layer of metal onto a substrate without the use of an external electric current. nmfrc.org This method is essential for plating on non-conductive surfaces, such as the through-holes in printed circuit boards (PCBs). cecri.res.in this compound can be used as the source of copper ions in electroless plating baths.

A novel electroless copper bath developed using copper methanesulfonate as the metal salt source has demonstrated a higher deposition rate (3.3 µm/h) compared to conventional sulfate baths (1.5 µm/h). cecri.res.in This bath also offers good stability and produces high-quality, pure copper deposits. cecri.res.in The process typically involves a reducing agent, such as formaldehyde, to reduce the copper ions to metallic copper on a catalyzed surface. nmfrc.orgcecri.res.in

The composition of the electroless bath is optimized to balance the deposition rate and bath stability. For example, studies have shown that increasing the concentration of copper methanesulfonate increases the deposition rate up to a certain point, after which the bath becomes unstable. cecri.res.in An optimal concentration of 3 g/L of copper from copper methanesulfonate was found to produce a good, adherent, and bright deposit. cecri.res.in

Electrochemical Characterization of Deposition Processes

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to study the electrochemical properties of a system. In the context of copper deposition from methanesulfonate electrolytes, CV helps in understanding the reduction and oxidation processes. conicet.gov.arsoton.ac.uk

A typical cyclic voltammogram for copper deposition shows a cathodic peak corresponding to the reduction of Cu²⁺ ions to copper metal. conicet.gov.armdpi.com During the reverse scan, an anodic stripping peak appears, which corresponds to the dissolution of the deposited copper. soton.ac.ukmdpi.com The shape and potential of these peaks provide information about the deposition mechanism. For instance, a crossover of the curve during the reverse sweep is indicative of a 3D nucleation process. conicet.gov.ar

CV is also instrumental in studying the effect of additives on the deposition process. The addition of a suppressor, like benzotriazole (BTA), can cause the cathodic peak to shift towards more negative potentials, indicating an increase in the overpotential required for copper deposition and confirming the inhibiting effect of the additive. mdpi.com Conversely, the presence of certain additives can influence the nucleation and growth of copper nanoparticles. uantwerpen.be Studies have used CV to investigate the competition between accelerators and suppressors on the electrode surface in methanesulfonate baths. researchgate.net

Linear sweep voltammetry involves measuring the current at a working electrode while the potential is swept linearly with time. researchgate.net It is a powerful tool for characterizing copper electrodeposition from methanesulfonate electrolytes by identifying different control regions of the reaction (charge transfer, mixed, and mass transport). researchgate.netresearchgate.net

LSV is used to determine key electrochemical parameters, including the exchange current density and the cathodic transfer coefficient of the electrolytes. researchgate.net It can also be used to evaluate the influence of various factors on the deposition process:

Effect of Additives: LSV is used to study the acceleration and inhibition effects of additives at different potential regions, which is crucial for achieving superconformal filling in TSVs. researchgate.netresearchgate.net The technique can reveal how suppressors like polyethylene glycols (PEG) behave differently in methanesulfonate electrolytes compared to traditional sulfuric electrolytes. researchgate.net

Concentration Effects: The influence of copper ion concentration on the deposition process can be analyzed. An increase in Cu²⁺ concentration can shift the deposition potential and increase the current density in certain potential regions. conicet.gov.ar

Nucleation Potential: LSV helps in determining the copper nucleation potential and how it shifts as a function of electrolyte composition, such as the concentration of surfactants or copper ions. researchgate.netresearchgate.net

While methanesulfonic acid (MSA) electrolytes offer higher copper ion solubility, LSV analysis has shown that the current density can sometimes be lower than that from sulfuric acid electrolytes, which is attributed to a higher solution resistance in the MSA system. researchgate.netresearchgate.netresearchgate.net

Chronoamperometry (CA)

Chronoamperometry is a key electrochemical technique used to investigate the nucleation and growth mechanisms of copper electrodeposition from methanesulfonate baths. This method involves stepping the electrode potential from a value where no deposition occurs to a potential where copper deposition is initiated and measuring the resulting current as a function of time. The shape of the current-time transient provides valuable insights into the kinetics of nucleation.

In studies of this compound electrolytes, chronoamperometric measurements have been used to characterize the nucleation behavior, often in the presence of organic additives. For instance, the addition of thiourea to a methanesulfonic acid-based copper bath has been shown to influence the nucleation and growth mechanism significantly. By applying the Scharifker–Hills model to the experimental chronoamperometric data, it is possible to distinguish between instantaneous and progressive nucleation. Instantaneous nucleation involves a rapid activation of all available nucleation sites on the substrate surface, while progressive nucleation is characterized by a continuous activation of new sites over time. Research has indicated that progressive nucleation is a crucial step in achieving a shiny and uniform copper film. electrochemsci.orgmdpi.com

A study examining copper deposition from a methanesulfonate bath at various potentials revealed that the current transients could be modeled to determine key kinetic parameters. The analysis of these transients helps in understanding how additives modify the deposition process. For example, an excess of an additive like thiourea can lead to undesirable adsorption reactions on the substrate surface. electrochemsci.org The data from such chronoamperometric studies, including the number density of active sites (N) and the diffusion coefficient (D), can be extracted by fitting the experimental data to theoretical models. mdpi.com

The insights gained from chronoamperometry are often correlated with the morphological characteristics of the resulting copper deposits, as observed through techniques like scanning electron microscopy (SEM). mdpi.com This combined approach allows for a comprehensive understanding of how electrochemical parameters and bath composition translate into the final microstructure of the coating. For example, it has been demonstrated that the choice of deposition potential, informed by voltammetric and chronoamperometric studies, directly impacts the quality of the deposited copper film. mdpi.com Chronoamperometry has also been utilized to determine the diffusion coefficients of additives to the electrode surface in methanesulfonate electrolytes. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique employed to study the kinetics of electrochemical processes and the properties of the electrode-electrolyte interface in this compound plating baths. By applying a small amplitude sinusoidal potential or current signal over a wide range of frequencies, the impedance response of the system can be measured. This data provides detailed information about charge transfer resistance, double-layer capacitance, and diffusion processes.

In the context of copper electrodeposition from methanesulfonate solutions, EIS helps in elucidating the influence of organic additives on the deposition mechanism. The impedance spectra, often represented as Nyquist or Bode plots, can be fitted to equivalent electrical circuit (EEC) models to quantify the different electrochemical phenomena occurring at the electrode surface. nih.govacs.orgwizmac.comresearchgate.net These models typically consist of elements such as solution resistance (Rs), charge transfer resistance (Rct), and constant phase elements (CPE) to account for the non-ideal capacitive behavior of the double layer.

Studies have shown that in acidic copper sulfate solutions, which share similarities with methanesulfonate systems, the EIS spectra often exhibit two capacitive loops. researchgate.net These are attributed to the two-step reduction of Cu²⁺ to Cu and the influence of the adsorbed species and surface roughness. The charge transfer resistance is a key parameter obtained from EIS, which is inversely proportional to the rate of the electrochemical reaction. The presence of additives like polyethylene glycol (PEG) typically leads to an increase in the charge transfer resistance, indicating an inhibition of the copper deposition process. researchgate.net

Furthermore, EIS can be used to investigate the formation of passivating films by suppressor additives on the copper surface. The analysis of impedance data can reveal changes in the interfacial capacitance and resistance, providing evidence for the adsorption and action of these additives. While detailed equivalent circuit models for this compound systems with specific additives like PEG and SPS are complex, the general principles of EIS allow for a quantitative assessment of their impact on the electrodeposition kinetics. nist.govresearchgate.net

Influence of Organic Additives in Electroplating Electrolytes

The properties of copper coatings electrodeposited from methanesulfonate baths are critically dependent on the presence of small quantities of organic additives in the electrolyte. These additives, typically polymers and sulfur-containing organic molecules, modulate the deposition process to achieve desired deposit characteristics such as brightness, leveling, and ductility. The most commonly studied additives in this context are Polyethylene Glycol (PEG) and Bis-(3-sodiumsulfopropyl disulfide) (SPS).

Effects of Polyethylene Glycol (PEG) and Bis-(3-sodiumsulfopropyl disulfide) (SPS)

Polyethylene Glycol (PEG) generally acts as a suppressor in copper electroplating baths. In methanesulfonic acid (MSA) based electrolytes, PEG can adsorb on the copper surface and inhibit the copper deposition rate. researchgate.netillinois.edu This suppression effect is crucial for achieving uniform deposits and for "bottom-up" filling of microscopic features in applications like integrated circuits. Interestingly, in MSA electrolytes, the presence of chloride ions is not strictly necessary for PEG to exhibit its suppressive behavior, which is a notable difference from traditional sulfuric acid-based baths. illinois.edu The suppression mechanism is believed to involve the formation of a complex between PEG, copper ions, and the methanesulfonate anions at the electrode surface, which blocks active sites for copper reduction. researchgate.netelectrochem.org

Bis-(3-sodiumsulfopropyl disulfide) (SPS), on the other hand, functions as an accelerator. It counteracts the suppressive effect of PEG and enhances the local deposition rate. unh.edusemanticscholar.org The acceleration mechanism involves the electrochemical reduction of SPS at the copper surface to form 3-mercapto-1-propanesulfonate (MPS). unh.edusemanticscholar.org MPS is the active species that displaces the adsorbed PEG layer and facilitates the charge transfer process for copper reduction. unh.eduresearchgate.net This competitive adsorption between PEG and SPS is the cornerstone of achieving superconformal deposition, where the deposition rate at the bottom of small features is higher than at the top surface. nist.govunh.edu

The interplay between PEG and SPS is synergistic and highly dependent on their respective concentrations and the applied potential. mdpi.comnih.govnih.gov Studies have shown a significant co-adsorption of both additives, where the presence of SPS can actually enhance the surface coverage of PEG under certain conditions, contrary to a simple displacement model. mdpi.comnih.gov The suppressing abilities of PEG, which are linked to the formation of stable Cu-PEG adducts, are significantly diminished in the presence of SPS. mdpi.com This is attributed to the efficient capture of copper ions by the thiolate molecules from SPS, which reduces their availability for complexation with the ethereal oxygen of PEG. mdpi.com

Adsorption Behavior and Degradation Mechanisms of Additives

The effectiveness of organic additives like PEG and SPS is intimately linked to their adsorption behavior on the copper surface. The adsorption of these molecules is a complex process influenced by the electrode potential, the presence of other species like chloride ions, and the hydrodynamic conditions of the electrolyte. Surface-enhanced Raman spectroscopy (SERS) and electrochemical quartz crystal microbalance (QCM) measurements have been used to study the adsorption and orientation of these molecules on the copper surface in methanesulfonate media. researchgate.net For instance, it has been observed that in MSA electrolytes, PEG leaves the copper surface at potentials negative of -0.3 V vs. Ag/AgCl, which coincides with the onset of copper reduction, suggesting that the suppression by PEG is facilitated by the methanesulfonic acid itself. researchgate.netillinois.edu

The competitive adsorption between PEG and SPS is potential- and convection-dependent. researchgate.net At certain potentials, SPS shows preferential adsorption over PEG. researchgate.net The mechanism is thought to involve the formation of weakly-adsorbed intermediates between SPS, Cu⁺, and CuCl, whereas PEG forms a more strongly chemisorbed layer via CuCl. researchgate.net

Organic additives in the electroplating bath are not indefinitely stable and can undergo degradation over time, which affects the performance of the electrolyte. utexas.eduresearchgate.net SPS, in particular, is known to be relatively unstable and can decompose into various by-products. utexas.eduresearchgate.net The primary degradation pathway for SPS involves its reduction to MPS, which is the desired accelerator. However, further reactions can occur. In acidic copper plating chemistries, SPS can be oxidized, and a proposed primary decomposition product is the thiolsulfonate of SPS. utexas.edu The degradation can be influenced by factors such as the presence of dissolved oxygen and the type of anode used. utexas.eduresearchgate.net The accumulation of degradation by-products can alter the delicate balance of suppression and acceleration, leading to a decline in the quality of the copper deposits. Therefore, monitoring and controlling the concentration of both the primary additives and their degradation products is crucial for maintaining a stable and effective electroplating process.

Microstructural and Morphological Analysis of Electrodeposited Copper Coatings

The microstructure and surface morphology of copper coatings electrodeposited from methanesulfonate electrolytes are determinative of their physical and mechanical properties, such as hardness, ductility, and electrical conductivity. These characteristics are, in turn, heavily influenced by the electrochemical deposition parameters and the composition of the plating bath.

Correlation of Electrodeposition Parameters with Grain Size, Texture, and Crystalline Orientation

The presence of organic additives plays a crucial role in grain refinement. Additives like gelatin and thiourea have been shown to promote the formation of more uniform and finer-grained copper deposits. electrochemsci.orgresearchgate.net They achieve this by adsorbing onto the cathode surface, which inhibits grain growth and promotes the formation of new nuclei. electrochemsci.orgresearchgate.net The concentration of these additives is a critical parameter; an optimal concentration can lead to significant leveling and grain refining effects, while an excess can be detrimental. electrochemsci.org

The crystalline orientation, or texture, of the electrodeposited copper is also influenced by the plating conditions. X-ray diffraction (XRD) analysis is commonly used to determine the preferred orientation of the crystal planes. In copper coatings deposited from methanesulfonate electrolytes, a face-centered cubic (fcc) lattice structure is observed. dnu.dp.ua The texture of the deposit can evolve with the deposition parameters. For example, in some cases, a (220) preferred orientation has been observed, and the strength of this texture can be influenced by the presence of additives and other bath components. researchgate.net The combination of additives can significantly alter the crystal growth direction. For instance, gelatin has been found to promote crystal growth parallel to the (111) plane. researchgate.net

The following table summarizes the general effects of key electrodeposition parameters on the microstructure of copper coatings from methanesulfonate baths:

| Parameter | Effect on Grain Size | Effect on Texture/Orientation |

| Current Density | Generally decreases with increasing current density | Can influence the preferred orientation |

| Additives (e.g., Gelatin, Thiourea) | Generally leads to grain refinement | Can alter the preferred growth direction (e.g., promoting (111) or (220) texture) |

| Electrolyte Agitation | Can lead to finer and more compact grains | Mitigates the impact of current density on structural parameters |

By carefully controlling these parameters, it is possible to tailor the microstructure of the electrodeposited copper to meet the specific requirements of various applications.

Mechanisms of Void-Free Filling in Microelectronic Features

The successful fabrication of modern microelectronic devices, such as 3D integrated circuits, relies on the ability to fill high-aspect-ratio features like through-silicon vias (TSVs) and damascene trenches with copper, completely free of voids. researchgate.netsandia.gov This "bottom-up" or "superconformal" filling is achieved through the precise control of organic additives in the this compound plating bath. researchgate.netscirp.org The mechanism is a complex interplay between three types of additives: suppressors, accelerators, and levelers. nycu.edu.twmdpi.com

Suppressors: These are typically large polymer molecules, with polyethylene glycol (PEG) being a predominant example. scirp.orgnycu.edu.tw In conjunction with chloride ions, suppressors adsorb onto the copper surface, forming an inhibiting layer that increases the local resistance and suppresses the rate of copper deposition. scirp.orgnycu.edu.tw This suppression effect is strongest on the outer surface and at the top of a feature, where the suppressor concentration is highest. scirp.org

Accelerators: Accelerators are smaller molecules, often sulfur-based compounds like bis(3-sulfopropyl) disulfide (SPS). nycu.edu.twresearchgate.net These molecules compete with the suppressor for adsorption sites on the copper surface. researchgate.net Due to their smaller size, they can diffuse more rapidly to the bottom of deep features. scirp.org Once adsorbed, they counteract the effect of the suppressor layer, locally enhancing the current density and accelerating the copper deposition rate. researchgate.netnih.gov This differential deposition rate—fast at the bottom and slow at the top—is the fundamental principle behind bottom-up filling. nih.gov

Levelers: Levelers, such as Janus Green B (JGB), are added to refine the deposit and prevent "over-fill" bumps, ensuring a planar surface. nycu.edu.twmdpi.com They are typically suppressing agents that have a stronger effect at high-current-density areas, such as protrusions or bumps on the surface. By adsorbing preferentially at these points, they inhibit growth and promote a smooth, level deposit across the feature. nih.gov

The synergistic and competitive actions of these three additives create a dynamic system where copper deposition is actively directed to begin at the bottom of the microelectronic feature and proceed upwards, effectively pushing out the electrolyte and preventing the formation of seams or voids. scirp.org Achieving successful void-free filling requires careful optimization of the concentrations of each additive. mdpi.com For example, one study determined that ideal conditions for filling a specific TSV geometry were 500 ppm PEG (suppressor), 5 ppm SPS (accelerator), and 30 ppm JGB (leveler) under specific current conditions. mdpi.com

| Additive Type | Common Example(s) | Primary Mechanism of Action | Effect on Deposition |

|---|---|---|---|

| Suppressor | Polyethylene Glycol (PEG) | Forms an inhibiting film on the copper surface, especially at the top of features, increasing polarization. scirp.orgnycu.edu.tw | Decreases local deposition rate. researchgate.net |

| Accelerator | bis(3-sulfopropyl) disulfide (SPS) | Competitively adsorbs at the bottom of features, counteracting the suppressor and locally increasing current density. researchgate.netnih.gov | Increases local deposition rate, promoting bottom-up growth. researchgate.net |

| Leveler | Janus Green B (JGB) | Adsorbs preferentially on protrusions and high-current-density areas, inhibiting excessive growth. nycu.edu.twnih.gov | Promotes a smooth, planar surface and prevents mounding. electrochemsci.org |

Impact of Current Density and Hydrodynamic Conditions on Deposit Quality

The quality of the copper layer deposited from a methanesulfonate bath is highly dependent on the applied current density and the hydrodynamic conditions (i.e., electrolyte agitation or flow). dnu.dp.ua These two parameters significantly influence the deposit's morphology, mechanical properties, and microstructure.